molecular formula C8H6F3N5 B2870195 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline CAS No. 874815-04-0

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline

Cat. No.: B2870195
CAS No.: 874815-04-0
M. Wt: 229.166
InChI Key: XYWIXJDEXUZJFG-UHFFFAOYSA-N
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Description

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline is a chemical compound that features a tetrazole ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions.

    Coupling with Aniline: The final step involves coupling the tetrazole and trifluoromethyl intermediates with aniline under suitable conditions, often using catalysts or activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the tetrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments, often with catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.

    Materials Science: Its properties may be exploited in the design of advanced materials, such as polymers or coatings with specific functionalities.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

    Chemical Pathways: In industrial applications, the compound may act as a catalyst or reactant, facilitating specific chemical transformations through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,2,3,4-tetrazol-5-yl)aniline: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    2-(Trifluoromethyl)aniline:

    Tetrazole Derivatives: Other tetrazole-containing compounds may have different substituents, affecting their stability and reactivity.

Uniqueness

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the tetrazole ring and trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWIXJDEXUZJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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